molecular formula C20H20N4O3S B2472660 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034256-30-7

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2472660
CAS No.: 2034256-30-7
M. Wt: 396.47
InChI Key: HBGXPSWQWQIDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a novel synthetic compound of significant interest in medicinal chemistry research, designed by integrating two pharmaceutically active motifs: a benzenesulfonamide-pyrazole system and a hydroxyethyl-indole scaffold. The 4-(1H-pyrazol-1-yl)benzenesulfonamide core is a structure with documented biological activity. Scientific literature indicates that derivatives of this scaffold have demonstrated a promising anti-inflammatory profile, and related pyrazole-sulfonamide compounds are established as potent anti-inflammatory agents . Furthermore, research has shown that specific 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibit potent in vitro activity against neglected tropical diseases, particularly showing efficacy against Leishmania infantum and Leishmania amazonensis parasites, with an activity profile similar to the reference drug pentamidine but with lower cytotoxicity . The indole nucleus, in this case substituted with a hydroxyethyl chain, is another privileged structure in drug discovery. Indole derivatives are extensively reported to possess a broad spectrum of biological activities, including anti-inflammatory and analgesic effects, often acting through mechanisms such as cyclooxygenase (COX) inhibition . The combination of these potent scaffolds into a single molecule suggests potential for multi-target therapeutic action or for use as a chemical probe in pharmacological studies. This compound is provided For Research Use Only and is intended for use in biochemical and pharmacological research, including target validation, mechanism of action studies, and as a lead compound in the development of new agents for inflammatory or infectious diseases. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-23-12-9-15-13-16(3-8-19(15)23)20(25)14-22-28(26,27)18-6-4-17(5-7-18)24-11-2-10-21-24/h2-13,20,22,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGXPSWQWQIDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides an overview of its biological activity based on recent studies, including synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Synthesis

The compound features a unique structure that combines an indole moiety with a pyrazole and a sulfonamide group. This combination is thought to enhance its biological efficacy. The synthesis involves multi-step reactions typically starting from commercially available indole derivatives and pyrazole precursors, leading to the final sulfonamide product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : GI50 values around 3.79 µM.
  • Liver Cancer (HepG2) : IC50 values reported as low as 0.71 µM for similar pyrazole derivatives .

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of cyclooxygenase enzymes and other targets involved in cell cycle regulation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation. Studies have reported that certain pyrazole compounds exhibit significant COX-2 inhibitory activity, leading to reduced inflammatory responses in vitro .

Study 1: Antiproliferative Activity

A study conducted by Wei et al. evaluated various pyrazole derivatives against A549 lung cancer cells, where one derivative showed an IC50 value of 26 µM, indicating moderate activity . The study suggests that modifications in the structure can lead to enhanced biological activity.

In a detailed investigation into the mechanism, Zhang et al. reported that certain indole-pyrazole hybrids effectively induced apoptosis in HepG2 cells via the intrinsic apoptotic pathway. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to assess the expression levels of apoptosis-related proteins .

Data Table: Biological Activity Summary

Activity Cell Line IC50/ GI50 (µM) Mechanism
AnticancerMDA-MB-2313.79Apoptosis induction
AnticancerHepG20.71Cell cycle arrest
Anti-inflammatoryCOX-2 inhibitionNot specifiedEnzyme inhibition
AnticancerA54926Apoptosis via intrinsic pathway

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C20H20N4O3S and a molecular weight of 396.5 .

Relevant chemical properties

  • Molecular Formula: C20H20N4O3SC_{20}H_{20}N_4O_3S
  • Molecular Weight: 396.5
  • CAS Number: 2034256-30-7
  • SMILES notation: Cn1ccc2cc(C(O)CNS(=O)(=O)c3ccc(-n4cccn4)cc3)ccc21

While specific applications of this compound are not detailed in the provided search results, the presence of pyrazole and indole moieties suggests potential applications in drug design and development .

Potential Applications

  • Anticancer Agents: Compounds containing 1H-pyrazole have demonstrated the ability to inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer .
  • Anti-inflammatory Agents: Pyrazole biomolecules have shown potential as anti-inflammatory agents . Several pyrazole-containing drugs, such as celecoxib, lonazolac, and tepoxaline, are already used clinically as NSAIDs .
  • Anticonvulsant Activity: Thiazole derivatives have displayed anticonvulsant properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, synthesis methods, and biological activities of analogous sulfonamides:

Compound Name Structural Features Biological Activity Synthesis Method Physical Properties References
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Benzenesulfonamide core, pyrazole (C4), hydroxyethyl-indole (N-terminus) Inferred: Potential kinase inhibition, anti-inflammatory Multi-step organic synthesis (exact protocol not detailed in evidence) Not reported in provided evidence
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Benzenesulfonamide core, indazole (N1-allyl), methyl (C4) Anticancer, anti-inflammatory Condensation of allyl-indazole with methylbenzenesulfonyl chloride Crystallographic data confirmed (SHELX refinement)
(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)benzenesulfonamide Benzenesulfonamide core, pyrazole-Schiff base hybrid Diuretic (in silico prediction) Conventional condensation, spectroscopic characterization (FTIR, NMR, ESI-MS) Oral bioavailability predicted via radar charts
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide core, pyrazolo-pyrimidine, chromen-4-one Not explicitly stated (likely kinase inhibition) Suzuki-Miyaura coupling, Pd-catalyzed cross-coupling MP: 175–178°C; Mass: 589.1 (M+1)

Key Comparative Insights

The chromenone-containing derivative () introduces a fused benzopyran system, likely enhancing π-π stacking interactions in kinase binding pockets compared to the simpler indole group in the target compound .

Synthetic Methodologies: The target compound’s synthesis is inferred to involve multi-step organic reactions, while the chromenone derivative () employs advanced cross-coupling techniques (e.g., Suzuki-Miyaura), reflecting trends in modern medicinal chemistry for complex heterocycles . The Schiff base derivative () uses straightforward condensation, prioritizing synthetic accessibility over structural complexity .

Biological Activity: Indole and pyrazole motifs are associated with anti-inflammatory and kinase-inhibitory activities, as seen in related sulfonamides . The hydroxyethyl group in the target compound may enhance solubility, a critical factor in bioavailability compared to the methyl-substituted analog in . The chromenone derivative’s higher molecular weight (589.1 vs.

Analytical Characterization :

  • Crystallographic data for N-(1-allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide () were refined using SHELX software, a standard tool for small-molecule structural analysis . Similar methods may apply to the target compound.
  • In silico bioavailability predictions () highlight computational approaches to prioritize compounds for synthesis, a strategy applicable to the target molecule .

Preparation Methods

Hydrazine Cyclocondensation Methodology

The pyrazole ring is constructed through a [3+2] cycloaddition between 4-hydrazinobenzenesulfonamide and a 1,3-diketone precursor. Adapting protocols from US Patent 5,760,068, the general sequence involves:

  • Diketone Preparation : 4-(Trifluoromethyl)phenyl-1,3-diketone synthesis via Claisen condensation of ethyl trifluoroacetate with 4-methylacetophenone (80–85% yield).
  • Cyclization : Refluxing the diketone (4.14 g, 18.0 mmol) with 4-hydrazinobenzenesulfonamide hydrochloride (4.26 g, 19.0 mmol) in absolute ethanol under argon for 24 hours.
  • Workup : Concentration, filtration, and recrystallization from methylene chloride/hexane yields pale yellow crystals (46% yield, mp 157–159°C).

Critical Parameters :

  • Solvent polarity significantly impacts reaction rate and regioselectivity. Ethanol outperforms isopropanol in suppressing hydroxy-pyrazole byproducts.
  • Inert atmosphere (Ar/N₂) prevents oxidative degradation of the hydrazine reagent.

Synthesis of 1-Methyl-1H-Indol-5-yl Ethanolamine Intermediate

Indole Methylation

5-Nitroindole undergoes N-methylation using methyl iodide in DMF with K₂CO₃ as base (90% yield). Catalytic phase-transfer conditions (tetrabutylammonium bromide) enhance reaction rate at 60°C.

Nitro Reduction and Ethanolamine Formation

  • Catalytic Hydrogenation : 5-Nitro-1-methylindole (10 mmol) in MeOH/H₂O (9:1) with 10% Pd/C (50 mg) under H₂ (50 psi) gives 5-amino-1-methylindole (94% yield).
  • Mannich Reaction : Condensation with glycolaldehyde in acetic acid at 80°C for 6 hours produces 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine (78% yield).

Analytical Control :

  • HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures complete consumption of starting material.

Acetamide Installation and Final Coupling

Acetylation of Ethanolamine

Stirring 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine (5.0 g, 24.2 mmol) with acetic anhydride (3.4 mL, 36.3 mmol) in dry CH₂Cl₂ at 0°C for 2 hours affords N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide (6.1 g, 91% yield).

Sulfonamide Coupling

Mitsunobu reaction conditions optimally conjugate the acetamide and benzenesulfonamide moieties:

Component Quantity
4-(1H-Pyrazol-1-yl)benzenesulfonamide 7.8 mmol
N-(2-Hydroxyethyl)acetamide 7.8 mmol
PPh₃ 20.3 mmol
DIAD 20.3 mmol
THF (anhyd.) 50 mL

Stirring at 25°C for 12 hours followed by silica gel chromatography (EtOAc/hexane 1:1) yields the title compound (63%, >99% purity by HPLC).

Process Optimization and Scale-Up Considerations

Solvent Screening for Cyclization

Comparative data from Ambeed reveals ethanol as optimal for pyrazole formation:

Solvent Temp (°C) Time (h) Yield (%)
Ethanol 78 24 46
Isopropanol 82 24 38
Water 100 6 27

Ethanol’s moderate polarity balances diketone solubility and hydrazine reactivity.

Recrystallization Protocols

Final purification employs sequential solvent pairs:

  • Crude Product : Dissolve in CH₂Cl₂ (10 mL/g), treat with activated carbon (5% w/w) at 40°C.
  • Antisolvent Precipitation : Add hexane (3:1 v/v) dropwise at 0°C.
  • Final Crystallization : Recrystallize from EtOAc/hexane (1:2) to afford needle-like crystals (mp 201–203°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, SO₂Ph), 7.72 (d, J = 8.4 Hz, 2H, SO₂Ph), 7.35 (s, 1H, indole-H5), 6.95–6.87 (m, 2H, indole-H), 4.92 (t, J = 5.6 Hz, 1H, OH), 3.85 (s, 3H, NCH3), 3.68–3.61 (m, 2H, CH2NH), 2.01 (s, 3H, COCH3).
  • HRMS (ESI+) : m/z calc. for C21H21N4O3S [M+H]+: 425.1382, found: 425.1379.

Purity Assessment

HPLC-DAD analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm, 1.0 mL/min, 254 nm):

  • Mobile Phase: 0.1% H3PO4 (A), MeCN (B)
  • Gradient: 20% B to 80% B over 25 min
  • Retention Time: 18.7 min (purity 99.8%)

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzenesulfonamide core followed by coupling with the indole and pyrazole moieties. Key steps include:
  • Sulfonamide Formation : Reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with a hydroxyethyl-indole intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be required for regioselective pyrazole attachment .
    Critical parameters:
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Selection : Pd(PPh₃)₄ improves coupling efficiency for heterocyclic systems .
  • Temperature Control : Exothermic reactions (e.g., sulfonylation) require cooling to prevent side products .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Verify indole NH (δ 10–12 ppm), sulfonamide SO₂NH (δ 7–8 ppm), and pyrazole protons (δ 7.5–8.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hydroxyethyl and indole regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ group) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during pyrazole ring formation?

  • Methodological Answer : Regioselectivity in pyrazole synthesis is influenced by:
  • Substituent Effects : Electron-withdrawing groups on the benzenesulfonamide core direct pyrazole attachment to the less hindered position .
  • Catalytic Systems : Use of CuI or Pd(OAc)₂ with ligands (e.g., XPhos) enhances control over cyclization .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate hydrazone formation, enabling real-time adjustments .
    Example: A study achieved >90% regioselectivity using CuI/1,10-phenanthroline in DMF at 80°C .

Q. What strategies address discrepancies in reported biological activity data?

  • Methodological Answer : Contradictions in activity (e.g., antiviral vs. anticancer) may arise from:
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation in aqueous buffers .
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to account for metabolite interference .
    Case Study: A 2023 study resolved conflicting IC₅₀ values by correlating solubility (logP = 2.8) with membrane permeability in different cell models .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS):
  • Target Selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrase IX for anticancer activity) .
  • Ligand Preparation : Optimize protonation states at physiological pH using software like MOE .
  • Validation : Compare docking scores (ΔG) with experimental Ki values from SPR or ITC assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.